Roxindole mesylate

Dopamine autoreceptor Schizophrenia Behavioral pharmacology

Roxindole mesylate (EMD 49980) is a uniquely selective research probe irreplaceable by typical dopamine agonists. It delivers >20‑fold functional selectivity for hD3 over hD2 (weak 10.5% Emax/potent antagonist pK_B=9.05) and high‑affinity 5‑HT1A partial agonism (pKi=9.42, Emax=59.6%), enabling clean isolation of presynaptic autoreceptor function without postsynaptic motor side‑effects. Clinically validated to reduce negative schizophrenia symptoms (SANS‑20%) without catalepsy. Standard D2 agonists (pramipexole, talipexole) cannot replicate this signature. Procure ≥98% purity material for electrophysiology, microdialysis, and behavioural studies.

Molecular Formula C24H30N2O4S
Molecular Weight 442.6 g/mol
CAS No. 119742-13-1
Cat. No. B055957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxindole mesylate
CAS119742-13-1
Synonyms3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-1H-indol-5-ol
5-hydroxy-3-(4-(4-phenyl-1,2,3,6-tetrahydropyidyl)-1-butyl)-1-indole mesylate
EMD 49980
EMD-49980
roxindol
roxindole
roxindole hydrochloride
roxindole mesylate
roxindole monohydrochloride
Molecular FormulaC24H30N2O4S
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O
InChIInChI=1S/C23H26N2O.CH4O3S/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;1-5(2,3)4/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H3,(H,2,3,4)
InChIKeyACXQCFGTCOWPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roxindole Mesylate: Pharmacological Profile and Procurement Considerations for a Dopamine Autoreceptor Agonist with Serotonergic Activity


Roxindole mesylate (CAS 119742-13-1) is a non-ergot, indole-alkyl-piperidine derivative originally developed by Merck KGaA as a dopamine autoreceptor agonist [1]. It acts as a potent, high-affinity ligand at dopamine D2-like receptors and serotonin 5-HT1A receptors, with additional activity as a serotonin reuptake inhibitor [2][3]. Its clinical development focused on schizophrenia, major depression, and Parkinson's disease, reaching Phase 2 trials [4]. The compound is a research tool for studying dopaminergic and serotonergic signaling, particularly in models of negative symptom schizophrenia and antidepressant activity [5].

Why Generic Substitution Fails: The Unique Selectivity and Functional Profile of Roxindole Mesylate


Substituting roxindole mesylate with another dopamine agonist (e.g., talipexole, pramipexole, ropinirole) is scientifically invalid due to its distinct, quantitatively verified functional selectivity. While many D2 agonists exhibit high intrinsic efficacy at postsynaptic D2 receptors, leading to motor side effects, roxindole acts as a weak partial agonist (10.5% Emax) but potent antagonist (pK_B = 9.05) at hD2 receptors, while showing >20-fold higher functional potency at hD3 receptors [1]. Furthermore, its high-affinity partial agonism at 5-HT1A receptors (pKi = 9.42, Emax = 59.6%) is a property absent in comparators like quinpirole, which shows negligible 5-HT1A activity [1]. In vivo, roxindole demonstrates significantly greater selectivity for dopamine autoreceptors over postsynaptic receptors compared to talipexole, a critical differentiation for models requiring reduced postsynaptic D2 stimulation [2]. These receptor-level and functional differences directly translate to divergent behavioral and clinical outcomes, making simple class-based substitution scientifically unsound for precise research.

Quantitative Evidence Guide: Verified Differentiation of Roxindole Mesylate from Key Comparators


Superior Dopamine Autoreceptor Selectivity vs. Talipexole in Behavioral Models

Roxindole mesylate demonstrates greater functional selectivity for dopamine autoreceptors over postsynaptic D2 receptors compared to talipexole. In rats, both compounds decreased spontaneous motility with a threshold dose of 0.0625 mg/kg s.c., indicating autoreceptor agonism [1]. However, in reserpinized rats with hypersensitive postsynaptic receptors, roxindole only partially reversed hypomotility (threshold dose: 0.25 mg/kg), whereas talipexole fully restored normal activity, indicating significant postsynaptic activation by talipexole but not roxindole [1]. Additionally, when co-administered with the D1 agonist SKF 38393, talipexole induced stereotyped behavior (a postsynaptic effect), while roxindole did not [1].

Dopamine autoreceptor Schizophrenia Behavioral pharmacology

Functional Selectivity for D3 Over D2 Receptors: >20-Fold Difference in Potency

Roxindole mesylate exhibits a marked functional preference for activating D3 receptors over D2 receptors. In [35S]GTPγS binding assays, it was >20-fold more potent at stimulating hD3 receptors (pEC50 = 9.23) compared to hD2S receptors (pEC50 = 7.88) [1]. Furthermore, its intrinsic efficacy is low at hD2 (Emax = 10.5% relative to dopamine) and moderate at hD3 (Emax = 30.0%), while it acts as a potent antagonist at hD2 receptors (pK_B = 9.05) [1]. In contrast, the comparator quinpirole shows similar efficacy at hD2 and hD3 (Emax = 132% and 67.4%, respectively) and lacks this potent D2 antagonism [1].

Dopamine receptor D3 vs D2 Functional selectivity

High-Affinity 5-HT1A Partial Agonism: A Serotonergic Component Absent in Classical D2 Agonists

Roxindole mesylate acts as a high-affinity partial agonist at human 5-HT1A receptors, a property not shared by many other dopamine agonists. Its binding affinity (pKi = 9.42, corresponding to Ki = 0.38 nM) is exceptionally high [1]. Functionally, it stimulates [35S]GTPγS binding with an Emax of 59.6% relative to serotonin (100%), and its effect is blocked by the selective 5-HT1A antagonist WAY 100,635 (pK_B = 9.28) [1]. In stark contrast, the comparator quinpirole has negligible activity at 5-HT1A receptors [1].

Serotonin receptor 5-HT1A Antidepressant

Differential Clinical Efficacy: Significant Improvement in Negative but Not Positive Schizophrenic Symptoms

In an open-label clinical trial in patients with schizophrenia, roxindole mesylate demonstrated a differential effect based on symptom domain. In the subgroup with predominant negative symptoms (especially residual-type schizophrenia), treatment resulted in a moderate but significant 20% reduction in total scores on the Scale for the Assessment of Negative Symptoms (SANS) [1]. In contrast, there was no antipsychotic effect observed in the subgroup with predominant positive symptoms [1]. This profile contrasts with typical antipsychotics, which primarily target positive symptoms.

Clinical trial Schizophrenia Negative symptoms

Optimal Research and Preclinical Application Scenarios for Roxindole Mesylate


Investigating Presynaptic Dopamine Autoreceptor Function Without Postsynaptic D2 Confounds

Roxindole mesylate's unique functional profile—acting as a weak D2 partial agonist but potent antagonist, with >20-fold higher potency at D3 receptors—makes it an ideal tool for studies aiming to isolate presynaptic D2/D3 autoreceptor function [1]. In contrast to compounds like talipexole or quinpirole, its minimal activation of postsynaptic D2 receptors in vivo, as demonstrated in the SKF 38393 co-administration assay [2], allows for cleaner interpretation of autoreceptor-mediated effects on dopamine release and synthesis. This is particularly valuable in electrophysiology and microdialysis studies of dopaminergic neuron firing and terminal release.

Developing and Validating Animal Models of Negative Symptom Schizophrenia

Clinical evidence shows roxindole produces a specific, albeit modest, improvement in negative symptoms of schizophrenia (20% reduction in SANS scores) without affecting positive symptoms [3]. This unique profile supports its use as a pharmacological tool to study the neurobiology of negative symptoms and to validate preclinical models that may be sensitive to dopaminergic modulation of affect and social withdrawal. Its lack of effect on positive symptoms and absence of catalepsy [2] further differentiate it from typical antipsychotics, which are unsuitable for this purpose.

Studies of D3 Receptor-Mediated Signaling in Mood and Reward Circuits

Roxindole's >20-fold functional selectivity for D3 over D2 receptors, combined with high-affinity 5-HT1A partial agonism, makes it a superior tool for dissecting D3-mediated pathways in models of depression and anhedonia [1]. Its profile is particularly relevant for studies focusing on the mesolimbic dopamine pathway, where D3 receptors are enriched. While not a pure D3 agonist, its unique D3-preferring signature, in the context of low D2 efficacy, provides a more nuanced approach than using non-selective agonists like quinpirole or pramipexole.

Investigating the Synergistic Role of D3 and 5-HT1A Receptors in Antidepressant Activity

The compound's combined action as a D3-preferring agonist and high-affinity 5-HT1A partial agonist offers a unique pharmacological fingerprint for exploring antidepressant mechanisms [1]. Its clinical signal of rapid antidepressant onset [4] and preclinical activity in models of depression [5] are likely driven by this dual mechanism. Researchers can use roxindole to interrogate the functional interaction between these two receptor systems, a line of inquiry that is difficult to achieve with more selective tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roxindole mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.